2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)-
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Overview
Description
2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which combines a triazole ring with a pyridine ring, making it a valuable scaffold in the search for biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- typically involves the annulation of the triazole ring to the pyridine ring. One common method is the diazotization of 2,3-diaminopyridines or their N-substituted analogs . This process often requires multiple steps, including the preparation of diamines containing functional substituents in the pyridine ring .
Industrial Production Methods
the general approach involves the use of high-yield synthetic routes that minimize the need for chromatographic purification .
Chemical Reactions Analysis
Types of Reactions
2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of enzymes such as phosphodiesterase and lipases by binding to their active sites and preventing their normal function . This interaction disrupts the enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridines and triazole derivatives, such as:
- 1,2,3-Triazolo[4,5-b]pyridine
- 1,2,4-Triazole
- 1,2,3-Triazole
Uniqueness
What sets 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- apart from these similar compounds is its specific substitution pattern and the presence of the methoxyphenyl group.
Properties
CAS No. |
66104-34-5 |
---|---|
Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)triazolo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C12H11N5O/c1-18-9-4-2-8(3-5-9)17-15-10-6-7-11(13)14-12(10)16-17/h2-7H,1H3,(H2,13,14,16) |
InChI Key |
AVWBWRNIAZRTHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=NC3=N2)N |
Origin of Product |
United States |
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